Morpholine, 4,4',4''-methylidynetris-

描述

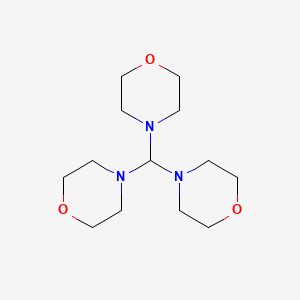

Morpholine, 4,4’,4’'-methylidynetris- is an organic compound that belongs to the class of morpholines. Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular compound is notable for its unique structure, which includes three morpholine units connected by a central carbon atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4,4’,4’'-methylidynetris- typically involves the reaction of morpholine with formaldehyde under acidic or basic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the trimeric structure. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of morpholine, 4,4’,4’'-methylidynetris- often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product specifications.

化学反应分析

Types of Reactions

Morpholine, 4,4’,4’'-methylidynetris- undergoes various chemical reactions typical of secondary amines. These include:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it to amines with lower oxidation states.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives.

科学研究应用

Pharmaceutical Applications

Morpholine derivatives play a crucial role in drug development due to their ability to form complex structures. Notable applications include:

- Antibiotics : Morpholine is integral in synthesizing antibiotics like linezolid, which is effective against multi-drug resistant bacteria. Its structure contributes to the drug's mechanism of action by inhibiting bacterial protein synthesis.

- Analgesics : Compounds derived from morpholine are utilized in the synthesis of analgesics such as dextromoramide, providing pain relief through opioid mechanisms.

- Anticancer Agents : Morpholine derivatives have been explored in the development of anticancer drugs like gefitinib (Iressa), which targets specific pathways involved in cancer cell proliferation.

Table 1: Pharmaceutical Applications of Morpholine Derivatives

| Application | Compound Example | Mechanism of Action |

|---|---|---|

| Antibiotic | Linezolid | Inhibits bacterial protein synthesis |

| Analgesic | Dextromoramide | Opioid receptor agonist |

| Anticancer | Gefitinib | EGFR inhibitor |

Agricultural Applications

In agriculture, morpholine derivatives are used primarily as fungicides and in fruit coatings:

- Fungicides : Certain morpholine derivatives act as ergosterol biosynthesis inhibitors, targeting fungal pathogens in crops like cereals. This mechanism disrupts fungal cell membrane integrity.

- Fruit Coatings : Morpholine is employed as an emulsifier in protective coatings for fruits to enhance shelf life and protect against pests. However, its use has been restricted in some regions due to safety concerns.

Table 2: Agricultural Applications of Morpholine Derivatives

| Application | Compound Example | Mechanism of Action |

|---|---|---|

| Fungicide | Ergosterol inhibitors | Disrupts fungal cell membrane |

| Fruit Coating | Emulsifiers | Protects fruits from pests and decay |

Industrial Applications

Morpholine is widely utilized in various industrial processes:

- Corrosion Inhibitors : It is employed in steam condensate systems to neutralize corrosive acids and maintain pH levels, thus preventing equipment damage.

- Rubber Processing : Morpholine serves as an intermediate for rubber chemicals, particularly in the production of delayed-action accelerators that enhance vulcanization without premature curing.

Table 3: Industrial Applications of Morpholine

| Application | Purpose |

|---|---|

| Corrosion Inhibitors | Protects steam systems from corrosion |

| Rubber Processing | Enhances vulcanization process |

Case Studies

- Pharmaceutical Development : A study demonstrated the synthesis of linezolid from morpholine derivatives, showcasing its effectiveness against resistant bacterial strains. The research highlighted the compound's role as a building block in antibiotic formulations.

- Agricultural Efficacy : Research on morpholine-based fungicides revealed significant reductions in fungal infections in wheat crops compared to untreated controls, underscoring their potential for enhancing agricultural productivity.

- Industrial Corrosion Control : A case study on the use of morpholine in nuclear power plants illustrated its effectiveness in maintaining system integrity over extended periods, with measurable reductions in corrosion rates.

作用机制

The mechanism of action of morpholine, 4,4’,4’'-methylidynetris- involves its interaction with various molecular targets. The nitrogen atoms in the morpholine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy in various applications.

相似化合物的比较

Similar Compounds

Morpholine: A simpler analog with a single morpholine ring.

Piperazine: Another six-membered ring compound with two nitrogen atoms.

Piperidine: A six-membered ring with a single nitrogen atom.

Uniqueness

Morpholine, 4,4’,4’'-methylidynetris- is unique due to its trimeric structure, which imparts distinct chemical and physical properties. This structure allows for multiple interactions with molecular targets, making it more versatile compared to its simpler analogs.

生物活性

Morpholine derivatives, particularly Morpholine, 4,4',4''-methylidynetris- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Morpholine, 4,4',4''-methylidynetris- is characterized by its morpholine ring structure, which enhances its lipophilicity and solubility in biological systems. The presence of nitrogen and oxygen atoms in the ring allows for hydrogen bonding and hydrophobic interactions, making it a versatile scaffold for drug development.

1. Antiviral Activity

Research has demonstrated that morpholine derivatives can exhibit antiviral properties. For instance, the compound N′-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA) showed significant antiviral activity against Hepatitis C Virus (HCV). The SAR analysis indicated that the morpholine moiety was crucial for this activity, activating the NF-κB pathway and suppressing HCV replication .

2. Anticancer Effects

Morpholine derivatives have also been investigated for their anticancer properties. For example, modifications of the morpholine structure in compounds like ZSTK474 have shown enhanced inhibition of PI3K isoforms, which are critical in cancer cell proliferation. Substituting morpholine with other groups resulted in a marked decrease in efficacy, underscoring the importance of the morpholine structure .

3. CNS Activity

The role of morpholines in central nervous system (CNS) drug discovery is notable. Compounds containing morpholine have been developed as anxiolytics and antidepressants due to their ability to cross the blood-brain barrier effectively. Their pharmacokinetic properties are optimized by the basic nitrogen atom in the morpholine ring .

Case Studies

The mechanisms through which morpholine derivatives exert their biological effects are diverse:

- Antiviral Mechanism : Activation of cellular pathways such as NF-κB leads to reduced viral replication.

- Anticancer Mechanism : Inhibition of key signaling pathways like PI3K results in decreased cancer cell viability.

- CNS Mechanism : Morpholines enhance drug solubility and permeability, allowing for effective modulation of neurotransmitter systems.

属性

IUPAC Name |

4-(dimorpholin-4-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-7-17-8-2-14(1)13(15-3-9-18-10-4-15)16-5-11-19-12-6-16/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCFCBJRMVBYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(N2CCOCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355922 | |

| Record name | Morpholine, 4,4',4''-methylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22630-09-7 | |

| Record name | Morpholine, 4,4',4''-methylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。